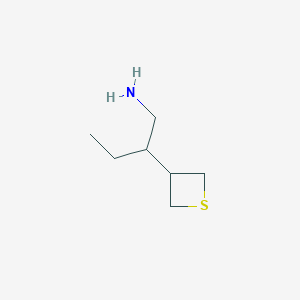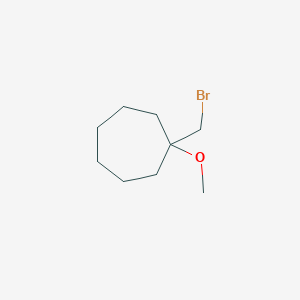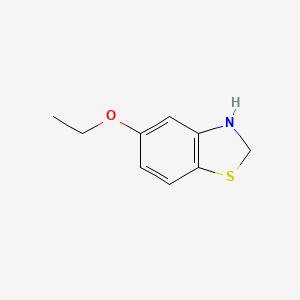
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with an aminomethyl group and a 1,2,4-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which undergoes functionalization to introduce the aminomethyl group. The 1,2,4-triazole ring is then attached through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl and triazole groups can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is unique due to its specific combination of functional groups and ring structure
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(aminomethyl)-4-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14N4O/c9-3-6-1-5(2-7(6)13)8-10-4-11-12-8/h4-7,13H,1-3,9H2,(H,10,11,12) |
InChIキー |
YHUCZYONIXCWBX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(C1CN)O)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)

![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)


![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)
![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)
![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)

![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)


